molecular formula C15H12FN B302635 2-(4-Fluorophenyl)-7-methylindolizine

2-(4-Fluorophenyl)-7-methylindolizine

Cat. No.: B302635
M. Wt: 225.26 g/mol
InChI Key: RTBSSFWVTZMMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-7-methylindolizine is a chemical compound with the molecular formula C16H12FNO and is available for research and development purposes . The indolizine scaffold is a nitrogen-bridged heterocycle of significant interest in medicinal chemistry. While specific biological data for this exact compound is limited in public literature, structural analogs based on the indolizine core and fluorophenyl substituents are extensively investigated for their potential in pharmaceutical development. Research on similar compounds has shown that the incorporation of a fluorine atom on the phenyl ring can influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable structural feature in drug discovery . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it as a building block in organic synthesis or as a standard in analytical studies.

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methylindolizine

InChI

InChI=1S/C15H12FN/c1-11-6-7-17-10-13(9-15(17)8-11)12-2-4-14(16)5-3-12/h2-10H,1H3

InChI Key

RTBSSFWVTZMMHF-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The indolizine backbone is shared across analogs, but substituent variations dictate functional differences.
  • Ethyl 7-acetyl-2-substituted indolizines: Additional acetyl and carboxylate groups at C1 and C7 (e.g., compounds 2a-r in ) introduce steric bulk and polarity, affecting solubility and binding affinity .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents (Positions) Molecular Weight (g/mol) Solubility (DMF) Planarity
2-(4-Fluorophenyl)-7-methylindolizine Indolizine 4-Fluorophenyl (C2), methyl (C7) ~239.27* Moderate Mostly planar
Ethyl 7-acetyl-2-(4-Cl-phenyl)indolizine-1-carboxylate (2b) Indolizine 4-Cl-phenyl (C2), acetyl (C7), carboxylate (C1) ~386.82 High Planar with steric hindrance
4-(4-Fluorophenyl)thiazole derivative (5) Thiazole Fluorophenyl, triazolyl ~525.53 Low Non-planar (perpendicular fluorophenyl)

*Calculated based on standard atomic weights.

Physicochemical Properties

  • Solubility : The methyl group at C7 in this compound likely enhances lipophilicity compared to polar derivatives like compound 2b. This property may favor blood-brain barrier penetration but reduce aqueous solubility.

Preparation Methods

Synthesis of 4-Fluorophenyl-Substituted Pyridinium Salts

The precursor 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-methylpyridin-1-ium bromide is synthesized by reacting 4-methylpyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one in acetone at 60°C for 5 hours. The reaction proceeds via nucleophilic substitution, yielding the pyridinium salt in >95% purity after recrystallization.

Cyclocondensation with Ethyl Propiolate

The pyridinium salt undergoes cyclocondensation with ethyl propiolate in dimethylformamide (DMF) under basic conditions (K₂CO₃). This one-pot reaction forms the indolizine framework through a [3+2] cycloaddition mechanism. Key parameters include:

  • Temperature : 60–80°C

  • Reaction time : 4–6 hours

  • Yield : 70–85%

Table 1: Optimization of Cyclocondensation Conditions

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of intermediates
BaseK₂CO₃ (1.5 equiv)Facilitates deprotonation
Molar ratio (Pyridinium salt:Alkyne)1:1.2Prevents side reactions

Electrochemical Difunctionalization

Electrochemical methods offer a green alternative by enabling regioselective functionalization without stoichiometric oxidants.

Electrochemical Bromoformylation

A platinum anode and cathode are used in an undivided cell with DMF/H₂O (8.5:1.5 v/v) as the electrolyte. The indolizine precursor undergoes bromoformylation at 5 mA for 4 hours, introducing bromine at the C1 position and an aldehyde group at C3. Subsequent elimination of the aldehyde group via acid hydrolysis yields 2-(4-fluorophenyl)-7-methylindolizine.

Key Advantages :

  • Atom economy : No excess reagents required.

  • Scalability : Demonstrated at 4 mmol scale with 82% yield.

Boronic AcidCatalyst Loading (%)Yield (%)
4-Fluorophenyl578
4-Chlorophenyl565
Phenyl572

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-fluorobenzaldehyde, methyl pyruvate, and ammonium acetate in acetic acid is irradiated at 150°C for 20 minutes, achieving 68% yield via a Hantzsch-type mechanism.

Advantages :

  • Time efficiency : 20 minutes vs. 6 hours conventionally.

  • Reduced side products : Homogeneous heating minimizes decomposition.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation8598HighModerate
Electrochemical8295MediumHigh
Suzuki Coupling7897LowLow
Microwave6890HighHigh

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing pathways may yield C3-substituted byproducts. Using bulky bases like DBU suppresses side reactions, improving regioselectivity to >9:1.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (1:5) effectively separates the target compound from unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.